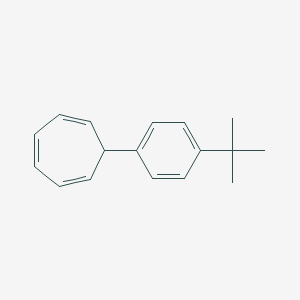
2-(8-Ethoxyoctyl)-5-hexylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Ethoxyoctyl)-5-hexylfuran is an organic compound characterized by a furan ring substituted with an 8-ethoxyoctyl group and a hexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Ethoxyoctyl)-5-hexylfuran typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method includes the alkylation of furan with 8-ethoxyoctyl bromide and hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity. The product is then purified using techniques like distillation or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-Ethoxyoctyl)-5-hexylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(8-Ethoxyoctyl)-5-hexylfuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(8-Ethoxyoctyl)-5-hexylfuran involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the alkyl chains can interact with hydrophobic regions of biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(8-Ethoxyoctyl)-5-methylfuran
- 2-(8-Ethoxyoctyl)-5-ethylfuran
- 2-(8-Ethoxyoctyl)-5-propylfuran
Uniqueness
2-(8-Ethoxyoctyl)-5-hexylfuran is unique due to its specific combination of an 8-ethoxyoctyl group and a hexyl group on the furan ring. This structural arrangement imparts distinct physicochemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
88646-98-4 |
|---|---|
Formule moléculaire |
C20H36O2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
2-(8-ethoxyoctyl)-5-hexylfuran |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-11-14-19-16-17-20(22-19)15-12-9-7-8-10-13-18-21-4-2/h16-17H,3-15,18H2,1-2H3 |
Clé InChI |
KJCYCGARZCVHHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(O1)CCCCCCCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)

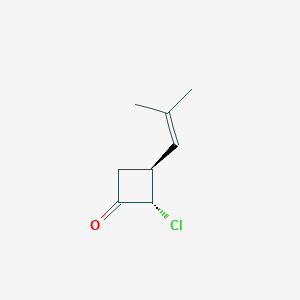
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
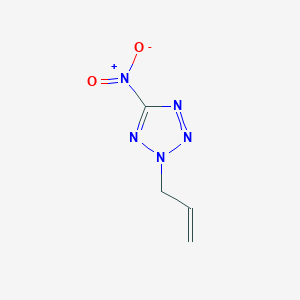

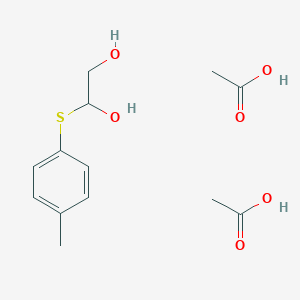

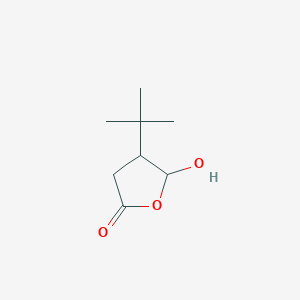
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
